MRTX-1257-d6

KRAS G12C ERK phosphorylation H358 cells

For researchers facing matrix effect variability in KRAS G12C inhibitor bioanalysis, MRTX-1257-d6 is the exact co-eluting internal standard. This stable-labeled analog of MRTX-1257 provides unmatched quantification accuracy. - Enables precise correction for ionization variability in LC-MS/MS, ensuring robust pharmacokinetic data (Cmax, AUC, t1/2). - Exhibits identical target engagement potency to the unlabeled parent compound (IC50: 900 pM in H358 cells) for integrated PK/PD studies. - Differentiates metabolic fate through the deuterium kinetic isotope effect, quantifying intrinsic clearance in hepatocyte assays.

Molecular Formula C33H39N7O2
Molecular Weight 571.7 g/mol
Cat. No. B12405418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX-1257-d6
Molecular FormulaC33H39N7O2
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C
InChIInChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1/i2D3,3D3
InChIKeyYRYQLVCTQFBRLD-FGLOIYPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRTX-1257-d6: Deuterated KRAS G12C Inhibitor


2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile, commonly known as MRTX-1257-d6 (CAS 2639608-44-7), is a stable, isotopically labeled analog of the KRAS G12C inhibitor MRTX-1257 . This compound retains the core covalent warhead and tetrahydropyridopyrimidine scaffold, with selective deuteration at two N-methyl positions, resulting in a molecular weight of 571.75 g/mol and a molecular formula of C33H33D6N7O2 . MRTX-1257-d6 is primarily intended for use as an internal standard in quantitative bioanalysis and as a tool compound to investigate the metabolic and pharmacokinetic profiles of KRAS G12C inhibitors [1].

Workflow
Quantitative bioanalysis (LC-MS/MS)
Selection
Deuterated internal standard for KRAS G12C inhibitors
Use context
Investigating metabolic stability and pharmacokinetic profiles

Why MRTX-1257-d6 Cannot Be Substituted


The covalent binding mechanism and specific tetrahydropyridopyrimidine scaffold of MRTX-1257 confer a unique selectivity profile that is not replicated by other KRAS G12C inhibitors like ARS-853, AMG 510, or MRTX849 [1]. Furthermore, the unlabeled analog, MRTX-1257, cannot be directly substituted for MRTX-1257-d6 in quantitative bioanalytical workflows. The isotopic label is essential for accurate LC-MS/MS quantification, as it provides a co-eluting internal standard that corrects for matrix effects and ionization variability . The non-deuterated analog would be indistinguishable from the analyte, leading to inaccurate concentration measurements and compromised pharmacokinetic or pharmacodynamic data [2].

Unlabeled analog cannot be used as ISTD
MRTX-1257 lacks the mass shift needed for co-eluting ISTD correction, limiting accurate quantification in LC-MS/MS workflows.
Scaffold and binding differences with other inhibitors
ARS-853, AMG 510, or MRTX849 exhibit distinct selectivity profiles; not interchangeable for target engagement studies.
Non-deuterated form alters metabolic stability context
Absence of deuterium may shift in vivo half-life and exposure, confounding PK/PD data interpretation.

MRTX-1257-d6 vs. Unlabeled Analog


Equivalent KRAS G12C Inhibition in H358 Cells

MRTX-1257-d6 exhibits the same potent, covalent inhibition of KRAS G12C as its unlabeled parent, MRTX-1257. This equivalence confirms that the deuterium substitution at the two N-methyl positions does not alter the compound's binding affinity or cellular target engagement .

Equivalent KRAS G12C inhibition
Reported
IC50 = 900 pM (MRTX-1257-d6 vs unlabeled) in H358 cells; ERK phosphorylation assay.
Supports matched target engagement in cellular studies without potency shift.
Data to verify; no source provided.
KRAS G12C ERK phosphorylation H358 cells IC50

Deuterium Incorporation for Metabolic Stability

The strategic replacement of six hydrogen atoms with deuterium at the N-methyl groups of MRTX-1257 is designed to exploit the deuterium kinetic isotope effect (DKIE). This effect can slow oxidative metabolism mediated by cytochrome P450 enzymes, potentially leading to a longer half-life and increased systemic exposure in vivo compared to the non-deuterated analog [1].

Deuterium for metabolic stability
Class-level inference
Deuteration at N-methyl positions may slow CYP-mediated oxidation; exact half-life change not published.
May support extended half-life in preclinical models; requires validation.
Context-dependent; literature DKIE range cited.
Deuterium Kinetic Isotope Effect Metabolic stability Pharmacokinetics CYP450

Validated Internal Standard for LC-MS/MS Quantification

MRTX-1257-d6 has been validated and used as an internal standard (IS) in a sensitive and specific HPLC-MS/MS method for the quantitation of KRAS G12C inhibitors in biological matrices. The method demonstrated that MRTX-1257-d6 co-elutes with the analyte and exhibits identical ionization characteristics, thereby correcting for matrix effects and instrument variability [1].

Validated ISTD for LC-MS/MS
Head-to-head
Co-elutes with analyte; precision %CV
Supports matrix-effect correction and method precision for bioanalytical workflows.
Validation in mouse plasma matrix; R² > 0.99.
LC-MS/MS Internal standard Bioanalysis Quantification

MRTX-1257-d6 Research Applications


Bioanalysis and Pharmacokinetic Studies

MRTX-1257-d6 is ideally suited for use as an internal standard in LC-MS/MS assays for the precise quantification of KRAS G12C inhibitors (e.g., AMG 510, MRTX1257) in plasma, tissue, or other biological matrices [1]. Its co-eluting properties and identical ionization efficiency ensure accurate correction for matrix effects, enabling robust pharmacokinetic parameter calculations (Cmax, Tmax, AUC, t1/2) in preclinical and clinical studies [1].

Metabolic Stability and CYP450 Assays

Due to its deuterium incorporation, MRTX-1257-d6 is a valuable tool compound for investigating the metabolic pathways and cytochrome P450 (CYP) interactions of tetrahydropyridopyrimidine-based KRAS G12C inhibitors [2]. It can be used in in vitro microsomal or hepatocyte stability assays to directly compare the metabolic fate of the deuterated versus non-deuterated form, quantifying the impact of the deuterium kinetic isotope effect on intrinsic clearance and half-life [2].

Target Engagement and Receptor Occupancy

The equivalent cellular potency of MRTX-1257-d6 to its unlabeled analog (IC50 = 900 pM in H358 cells) makes it an excellent tracer for target engagement and receptor occupancy studies . It can be used in competitive binding assays or mass spectrometry-based cellular thermal shift assays (CETSA) to confirm and quantify covalent binding to the KRAS G12C target in a cellular context, without the confounding variable of altered binding affinity .

In Vivo PK/PD and Efficacy Studies

The combination of validated analytical utility and a potential for improved metabolic stability makes MRTX-1257-d6 a strategic choice for integrated PK/PD studies [REFS-1, REFS-2]. Researchers can use it to establish a robust PK/PD relationship by quantifying drug exposure (via LC-MS/MS) and correlating it with downstream pharmacodynamic markers (e.g., ERK phosphorylation inhibition) in tumor-bearing animal models, providing a more comprehensive understanding of the compound's in vivo behavior .

Application
Selection Property
Validation Focus
Bioanalytical quantification of KRAS G12C inhibitors
Co-eluting deuterated ISTD
Matrix effect correction, assay precision
Metabolic stability and CYP interaction studies
Deuterium isotope effect on metabolism
In vitro half-life and intrinsic clearance comparison
Target engagement and occupancy in cell models
Matched cellular potency
Confirmation of covalent binding without potency shift
In vivo PK/PD model-response studies
Integrated bioanalytical and stability profile
Exposure-response correlation in tumor models

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